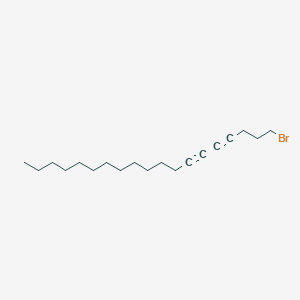

1-Bromo-4,6-nonadecadiyne

描述

Significance of Conjugated Polyynes in Advanced Synthetic Methodologies

Conjugated polyynes, which are organic compounds characterized by a framework of alternating single and triple carbon-carbon bonds, are more than just linear arrangements of sp-hybridized carbon atoms. polimi.it Their rigid, rod-like structure and rich electron density make them valuable building blocks in a multitude of synthetic applications. researchgate.net The ability to precisely control their length and functionalize their termini allows for the creation of molecules with tailored electronic and photophysical properties. rsc.orgacs.org

In synthetic chemistry, polyynes serve as crucial precursors for a wide range of complex molecules. They are foundational to the synthesis of novel polymers, supramolecular structures, and heterocyclic compounds. acs.org Methodologies like the Glaser, Hay, and Cadiot-Chodkiewicz coupling reactions have become standard tools for their construction, enabling the synthesis of both symmetrical and, more challengingly, asymmetrical polyynes. nih.govalfa-chemistry.comrsc.org The development of solid-supported synthesis techniques has further enhanced the accessibility of asymmetrical polyynes by overcoming issues of chemoselectivity that often plague solution-phase couplings. nih.govacs.org These advancements have solidified the role of polyynes as indispensable scaffolds in modern organic synthesis. wm.edu

Strategic Importance of Halogenated Alkyne Scaffolds in Organic Research

The introduction of a halogen atom onto an alkyne scaffold, creating a haloalkyne, dramatically enhances its synthetic versatility. Halogen atoms, particularly bromine and iodine, are excellent leaving groups in a variety of cross-coupling reactions, making haloalkynes powerful synthons for carbon-carbon bond formation. researchgate.net This reactivity is central to the Cadiot-Chodkiewicz coupling, where a terminal alkyne reacts with a 1-haloalkyne, catalyzed by a copper(I) salt, to selectively form an unsymmetrical diyne. alfa-chemistry.comrsc.orgrsc.org This reaction is a cornerstone in the synthesis of complex polyynes, allowing for the stepwise and controlled elongation of the carbon chain. acs.org

Beyond their role as coupling partners, the electronic properties of haloalkynes make them subjects of interest. The electron-withdrawing nature of the halogen influences the reactivity of the triple bond and can be exploited in various chemical transformations. rsc.org Furthermore, iodoalkynes have been explored as halogen bond donors in organocatalysis, showcasing an alternative mode of activation. The ability to serve as a versatile building block for subsequent functionalization ensures that halogenated alkyne scaffolds remain strategically important in the design and synthesis of functional organic molecules and materials.

Structure

3D Structure

属性

IUPAC Name |

1-bromononadeca-4,6-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-12,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWJEWJRRDCQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659861 | |

| Record name | 1-Bromononadeca-4,6-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376591-04-7 | |

| Record name | 1-Bromo-4,6-nonadecadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376591-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromononadeca-4,6-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Characterization of 1 Bromo 4,6 Nonadecadiyne

Physical and Chemical Properties

The physical and chemical properties of this compound are determined by its distinct structural features: the long C13 alkyl chain, the conjugated diyne unit, and the terminal bromoalkyl group.

| Property | Value |

| Molecular Formula | C₁₉H₃₁Br |

| Molecular Weight | 339.35 g/mol |

| Appearance | Typically an off-white to slight yellow solid or oil |

| Solubility | Expected to be soluble in nonpolar organic solvents like hexanes and chlorinated solvents, and less soluble in polar solvents. |

Data inferred from common chemical supplier information.

Spectroscopic Data (Expected)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Alkyl Chain: A complex series of multiplets would appear in the δ 1.2-1.6 ppm range for the (CH₂)₁₁ protons. The terminal methyl group (CH₃) would likely appear as a triplet around δ 0.88 ppm.

Allylic/Propargylic Protons: The protons on the carbons adjacent to the diyne system (at C3 and C8) and the protons on the carbon adjacent to the bromine (at C2) would be deshielded, appearing as triplets or multiplets between δ 2.2 and 3.5 ppm. libretexts.orgchemistrysteps.com The protons at C3 (CH₂-C≡C) would likely resonate around δ 2.2-2.4 ppm. nih.gov The protons at C1 (-CH₂Br) would be the most deshielded, appearing around δ 3.4 ppm.

¹³C NMR Spectroscopy:

Alkynyl Carbons: The four sp-hybridized carbons of the diyne system would produce signals in the δ 65-90 ppm range. nih.gov

Alkyl Carbons: The sp³ hybridized carbons of the long alkyl chain would generate a series of signals between δ 14-32 ppm.

Brominated Carbon: The carbon atom bonded to the bromine (C1) would appear in the δ 30-40 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the vibrations of the alkyl chain, but key, weaker signals would be diagnostic for the alkyne and bromoalkane functionalities.

C-H Stretch: A strong, sharp band or series of bands would be present around 2850-2960 cm⁻¹ due to the C-H stretching of the long alkyl chain. pressbooks.pub

C≡C Stretch: A weak to medium, sharp absorption would be expected in the 2100-2260 cm⁻¹ region, characteristic of the internal C≡C triple bonds. libretexts.orgorgchemboulder.comutdallas.edu Symmetrical internal alkynes can have very weak or absent signals, but the asymmetry of this molecule should allow for a detectable peak. libretexts.org

C-Br Stretch: A band in the fingerprint region, typically between 600-700 cm⁻¹, would correspond to the C-Br stretching vibration.

Mass Spectrometry: The mass spectrum would exhibit a characteristic pattern due to the presence of bromine.

Molecular Ion Peak: A distinctive pair of peaks of nearly equal intensity (M⁺ and M+2) would be observed for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). docbrown.infodocbrown.infogoogle.com For C₁₉H₃₁Br, these would appear at m/z 338 and 340.

Fragmentation: Common fragmentation patterns would include the loss of a bromine radical (•Br) leading to a fragment at m/z 259, and cleavage along the alkyl chain, resulting in a series of hydrocarbon fragments separated by 14 mass units (CH₂). docbrown.infophysicsandmathstutor.com

Chemical Reactivity and Mechanistic Aspects of 1 Bromo 4,6 Nonadecadiyne

Reactivity Profile of the Conjugated Diyne System

Conjugated diynes, defined as having two triple bonds separated by a single bond, exhibit unique reactivity due to the extended π-electron system. libretexts.orgucalgary.ca This conjugation results in enhanced stability compared to isolated or cumulated dienes. libretexts.orgucalgary.cachemistrysteps.com The continuous overlap of p-orbitals across the four sp-hybridized carbons influences the molecule's electronic properties and its participation in various reactions. chemistrysteps.com

Electrophilic Addition Reactions to Polyynes

The electron-rich nature of the carbon-carbon triple bonds in polyynes makes them susceptible to attack by electrophiles. savemyexams.comunacademy.com Electrophilic addition to alkynes is a fundamental reaction class where an electrophile adds across the triple bond, leading to the formation of a more saturated compound. unacademy.com The mechanism typically involves the initial attack of the electrophile on the π-system, forming a vinylic carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

For instance, the hydration of alkynes, often catalyzed by a strong acid, proceeds through the addition of water across the triple bond. savemyexams.comkhanacademy.org Similarly, hydrogen halides (HX) add to alkynes, with the hydrogen acting as the initial electrophile. savemyexams.comkhanacademy.org The regioselectivity of these additions often follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. khanacademy.org Another important electrophilic addition is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the triple bond, yielding aldehydes from terminal alkynes. libretexts.orgkhanacademy.org

Table 1: Examples of Electrophilic Addition Reactions to Alkynes

| Reaction | Reagents | Product Type | Regioselectivity |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone or Aldehyde | Markovnikov |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl Halide | Markovnikov |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene | - |

| Hydroboration-Oxidation | 1. BH₃, THF; 2. H₂O₂, NaOH | Aldehyde (from terminal alkyne) | Anti-Markovnikov |

Cycloaddition Reactions Involving Diyne Moieties

The conjugated diyne system of 1-bromo-4,6-nonadecadiyne is a prime candidate for cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic frameworks. A prominent example is the [2+2+2] cycloaddition, a metal-catalyzed reaction that can combine a diyne with another unsaturated component, like an alkene or nitrile, to form a six-membered ring. tdx.catacs.org Transition metals such as rhodium, iridium, nickel, and cobalt are effective catalysts for these transformations. tdx.catacs.orgnih.govbohrium.com

For example, nickel-catalyzed cycloadditions of diynes with tropone (B1200060) have been shown to produce complex [5–6–7] fused tricyclic systems. nih.govacs.org The mechanism involves the initial oxidative cyclization of the diyne to form a nickelacyclopentadiene intermediate, which then undergoes further reaction with the coupling partner. nih.govacs.org Similarly, iridium catalysts can efficiently mediate the cycloaddition of α,ω-diynes with nitriles to synthesize pyridines, demonstrating the versatility of this approach. acs.org The regioselectivity in these reactions with unsymmetrical diynes is often high and can be influenced by both steric and electronic factors of the substituents on the diyne. acs.orgnih.gov

Metal-Mediated Transformations of Conjugated Polyynes

Transition metals play a crucial role in activating and transforming conjugated polyynes beyond cycloadditions. thieme-connect.de Metal-mediated reactions can facilitate the construction of complex carbon nanostructures and π-conjugated materials. colostate.edu For instance, low-valent zirconocene (B1252598) reagents can be used for the reductive coupling of alkynes. colostate.edu

Copper-catalyzed homocoupling reactions, such as the Glaser, Eglinton, and Hay couplings, are classic methods for the synthesis of larger polyynes from terminal alkynes. scispace.com These reactions are instrumental in creating extended conjugated systems. researchgate.net Palladium-catalyzed coupling reactions have also emerged as powerful tools for constructing macrocycles containing angle-strained diynes. scispace.com The choice of metal catalyst and ligands can selectively direct the reaction towards specific macrocyclic products. scispace.com

Reactivity of the 1-Bromoalkyne Substructure

The 1-bromoalkyne functionality is a key reactive site, enabling a variety of carbon-carbon bond-forming reactions. The presence of the bromine atom on an sp-hybridized carbon imparts distinct reactivity compared to its sp2 or sp3 hybridized counterparts.

Cross-Coupling Reactivity with Organometallic Reagents

1-Bromoalkynes are excellent electrophiles in cross-coupling reactions with various organometallic reagents. These reactions, often catalyzed by palladium or copper, are fundamental in modern organic synthesis for creating C(sp)-C bonds. beilstein-journals.orgsioc-journal.cn

Copper-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents provides a direct route to functionalized alkynes. beilstein-journals.orgmdpi.com The proposed mechanism for this transformation involves a transmetalation step from the organozinc reagent to the copper catalyst, followed by oxidative addition of the 1-bromoalkyne to the copper center, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.orgresearchgate.net These reactions can be performed under mild, ligand-free conditions. beilstein-journals.org Cobalt salts have also been utilized to catalyze the cross-coupling of 1-bromoalkynes with organozinc reagents. rsc.org

Palladium catalysts are also highly effective. For example, a ligand-free palladium acetate (B1210297) system can catalyze the cross-coupling of 1-bromoalkynes with olefins to stereoselectively synthesize conjugated enynes. sioc-journal.cn

Table 2: Metal-Catalyzed Cross-Coupling Reactions of 1-Bromoalkynes

| Catalyst System | Organometallic Reagent | Product Type | Reference |

|---|---|---|---|

| CuI | Organozinc reagents | Substituted alkynes | beilstein-journals.orgmdpi.com |

| CoCl₂ | Organozinc reagents | Substituted alkynes | rsc.org |

| Pd(OAc)₂ | Alkenes | Conjugated enynes | sioc-journal.cn |

Nucleophilic Substitution Reactions at the Brominated Carbon

While nucleophilic substitution is a common reaction for alkyl halides (sp³ hybridized carbons), it is generally disfavored at sp² and sp-hybridized carbons under typical SN1 or SN2 conditions. lumenlearning.comlibretexts.orgmsu.edu The bonds on sp-hybridized carbons are shorter and stronger, and the carbon itself is more electronegative, making it a less favorable electrophile. lumenlearning.com Direct SN2 attack is hindered, and the formation of a vinylic or alkynyl cation for an SN1 pathway is energetically unfavorable. lumenlearning.commasterorganicchemistry.com

However, nucleophilic substitution on 1-haloalkynes can occur under specific conditions, often involving organometallic intermediates or alternative mechanistic pathways rather than a direct SN1 or SN2 displacement. The cross-coupling reactions discussed previously can be viewed as a formal nucleophilic substitution where the organometallic reagent provides the nucleophilic carbon. Direct displacement by other nucleophiles is less common but can be achieved under forcing conditions or with specific substrates and reagents. The reactivity in these cases is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Annulation Reactions Initiated by Bromoalkynes

Bromoalkynes are valuable substrates in annulation reactions, which are processes that form a new ring. These reactions often proceed through transition-metal catalysis, enabling the construction of complex cyclic and heterocyclic scaffolds.

Recent studies have highlighted the use of cobalt-catalysis for the asymmetric C-H bond annulation of phosphinamides with bromoalkynes. chemrxiv.org This methodology allows for the synthesis of P-stereogenic compounds with high enantioselectivity. chemrxiv.org The reaction proceeds through a proposed mechanism involving a ligand-assisted cyclocobaltation, regioselective insertion of the bromoalkyne, and subsequent reductive elimination. chemrxiv.orgresearchgate.net A notable feature of this transformation is the reversal of regioselectivity compared to typical annulation reactions with alkynes, where the substituent on the alkyne is placed distal to the nitrogen atom of the amide. chemrxiv.org

The scope of this reaction is broad, tolerating a variety of functional groups on the bromoalkyne, which allows for further synthetic modifications. chemrxiv.org The chain length of the bromoalkyne does not appear to significantly impact the enantioselectivity, suggesting that a long-chain substrate like this compound would be a suitable candidate for such transformations. chemrxiv.org For instance, selective annulation has been achieved with 1,7-dibromohepta-1,6-diyne, yielding the product with excellent enantioselectivity (97% ee). chemrxiv.org

Similarly, palladium-catalyzed intramolecular cyclization of intermediates derived from bromoalkynes is a common strategy. For example, phenols react with bromoalkynes to form (Z)-2-bromovinyl phenyl ethers, which can then undergo intramolecular C-H bond functionalization to yield 2-substituted benzofurans. organic-chemistry.orgnih.gov This sequential, one-pot process is highly efficient and demonstrates excellent regio- and stereoselectivity. organic-chemistry.orgnih.gov Another example involves the reaction of tetrazoles with bromoalkynes, catalyzed by silver, to produce (Z)-N-(2-bromo-1-vinyl)-N-arylcyanamides, which are then converted to 2-arylindoles via a palladium-catalyzed intramolecular cyclization. rsc.org

Table 1: Cobalt-Catalyzed Asymmetric Annulation of Phosphinamide (1a) with Various Bromoalkynes (2) Data sourced from a study on related compounds. chemrxiv.org

| Bromoalkyne (2) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1-Bromooct-1-yne | 3ag | 96 | >99 |

| 1-Bromo-3,3-dimethylbut-1-yne | 3ah | 90 | >99 |

| 1-Bromo-4-phenylbut-1-yne | 3ai | 95 | 98 |

| 5-Bromopent-4-yn-1-yl pivalate | 3aj | 88 | 99 |

| (6-Bromohex-5-yn-1-yloxy)(tert-butyl)dimethylsilane | 3ak | 85 | 99 |

| 1-Bromo-6-chlorohex-1-yne | 3al | 82 | >99 |

| 7-Bromohept-6-ynenitrile | 3am | 78 | 99 |

| 1,7-Dibromohepta-1,6-diyne | 3ap | 92 | 97 |

| 1-Bromo-7-(trimethylsilyl)hepta-1,6-diyne | 3aq | 98 | 90 |

Stereochemical Control in Alkyne-Based Transformations

Stereochemical control is a critical aspect of modern organic synthesis, as the spatial arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. fiveable.me In transformations involving alkynes and bromoalkynes, achieving high stereoselectivity is often a key objective.

As mentioned previously, the addition of nucleophiles like phenols to bromoalkynes can proceed with excellent stereoselectivity, exclusively generating the (Z)-isomer of the resulting vinyl bromide. organic-chemistry.orgnih.gov This high degree of control is crucial for the subsequent intramolecular cyclization steps. organic-chemistry.orgnih.gov Similarly, silver-catalyzed reactions of tetrazoles with bromoalkynes also yield (Z)-N-(2-bromo-1-vinyl)-N-arylcyanamides stereoselectively. rsc.org

In the context of polyyne synthesis and functionalization, stereodivergent methods are particularly powerful, allowing for the selective formation of either E- or Z-olefins from an alkyne precursor. rsc.org These methods often rely on a sequence of C-C bond couplings followed by stereospecific alkyne reductions. rsc.org The ability to fine-tune reaction conditions, such as the catalyst, ligands, or additives, is essential for directing the stereochemical outcome. rsc.org For example, in cobalt-catalyzed semi-hydrogenation of alkynes, the stereoselectivity can be switched between E- and Z-alkenes simply by modulating the concentration of water. rsc.org

For a molecule like this compound, with its multiple unsaturated centers, precise stereochemical control would be paramount in any synthetic application aiming to produce a specific isomer of a more complex target molecule. rsc.org

Investigating Reaction Mechanisms and Selectivity in Polyalkyne Chemistry

The chemistry of polyynes—molecules containing multiple alternating single and triple carbon-carbon bonds—is rich and complex. Understanding the reaction mechanisms is key to controlling selectivity and predicting product outcomes.

The formation of polyynes themselves can occur through various pathways, including radical reactions. In environments like Titan's atmosphere, it is proposed that polyynes are formed via reactions of ethynyl (B1212043) (C₂H) and butadiynyl (C₄H) radicals with acetylene (B1199291) and other polyacetylenes. pnas.org Laboratory studies using atomic manipulation on surfaces have provided insights into the rearrangement of 1,1-dibromo alkenes to form polyynes, proceeding through a bromo-vinyl radical intermediate. nih.gov

In synthetic applications, the reactivity of polyynes can be harnessed to create complex molecular architectures. For instance, domino reactions of polyynes with electrophiles like methanesulfenyl chloride (MeSCl) can lead to the formation of polyfused chalcogenophenes. acs.org A proposed "seesawing" mechanism, involving alternating shifts in electron density along the polyyne chain with each cyclization step, explains the observed reactivity. acs.org The rate of each subsequent cyclization can be accelerated by the electron-donating effect of the newly formed heterocycle, leading to a domino cascade. acs.org

When bromo-polyynes are used, the reactivity can be even more complex. The reaction of bromocyanobutadiyne with terminal alkynes under Cadiot-Chodkiewicz conditions did not yield the expected cyanopolyynes but instead resulted in complex compounds formed through cascade reactions. sciencesconf.org Experimental and theoretical studies are crucial in these cases to elucidate the intricate reaction pathways. sciencesconf.org

Selectivity in polyyne chemistry is also a significant challenge. For a molecule like this compound, reactions could potentially occur at the terminal bromoalkyne, either of the internal alkyne units, or across the conjugated system. The regioselectivity of a given reaction would depend on factors such as the nature of the reagents, the catalyst used, and the electronic properties of the polyyne chain. For example, in rhodium-catalyzed C-H alkynylation, the choice of the silyl (B83357) protecting group on the bromoalkyne can determine whether the reaction stops at the initial alkynylation or proceeds through a subsequent intramolecular cyclization. rsc.org

Applications and Research Potential of 1 Bromo 4,6 Nonadecadiyne in Contemporary Chemical Science

Strategic Intermediate in Complex Molecular Synthesis

The presence of both a bromo-functional group and a diyne moiety allows for selective and sequential reactions, making 1-bromo-4,6-nonadecadiyne a key building block in the construction of intricate molecular architectures.

Naturally occurring polyynes, compounds containing two or more conjugated acetylene (B1199291) units, are a fascinating class of natural products known for their unique structures and diverse biological activities. academie-sciences.fr However, their synthesis can be challenging due to the inherent instability of the polyyne chain. academie-sciences.fr

This compound serves as a crucial starting material or intermediate in the total synthesis of such complex molecules. The bromo-alkyne functionality is particularly suited for cross-coupling reactions, a powerful tool in carbon-carbon bond formation. For instance, in syntheses analogous to those of polyyne natural products, bromoalkynes are reacted with other terminal alkynes in the presence of a copper(I) catalyst. academie-sciences.fr This type of reaction, often a modified Cadiot-Chodkiewicz or related coupling, allows for the extension of the polyyne chain, a critical step in building the carbon skeleton of these natural products.

The synthesis of various polyyne natural products has been achieved through strategies involving the coupling of bromoalkyne fragments. academie-sciences.fr While direct examples involving this compound in the synthesis of a specific named natural product are not extensively documented in readily available literature, its structure is emblematic of the types of synthons required for such endeavors. The long alkyl chain is a common feature in many lipid-like natural products, and the bromo-diyne unit provides the reactive handle for constructing the characteristic polyyne core.

| Reaction Type | Reactants | Catalyst/Reagents | Bond Formed | Relevance to this compound |

|---|---|---|---|---|

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne & Bromoalkyne | Cu(I) salt, Amine base | C(sp)-C(sp) | The bromoalkyne functionality is ideal for this type of coupling. |

| Sonogashira Coupling | Terminal Alkyne & Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp)-C(sp2) | Can be used to attach the polyyne chain to other molecular fragments. |

| Glaser Coupling | Terminal Alkyne | Cu(I) or Cu(II) salt, Oxidant | C(sp)-C(sp) | Used for symmetrical dimerization of alkynes. |

The term "bioactive" refers to a compound that has a demonstrable effect on a living organism, tissue, or cell. In the context of medicinal chemistry, the introduction of specific functional groups can be crucial for a molecule's pharmacological activity. Halogenated compounds, for instance, are widely used in the design of bioactive molecules. atamanchemicals.com The bromine atom in this compound can be a key feature for enhancing biological activity or can serve as a handle for further chemical modification to produce new bioactive compounds. atamanchemicals.com

While specific, named bioactive compounds directly synthesized from this compound are not prominently featured in the reviewed literature, its potential is evident from the general principles of medicinal chemistry. The long lipophilic carbon chain combined with the reactive diyne and bromo functionalities makes it a candidate for derivatization into a variety of potential therapeutic agents. The polyyne structure itself is associated with a range of biological activities, including antimicrobial and anticancer properties.

The synthesis of novel benzenesulfonamides, which are known to be potent cell cycle inhibitors, sometimes involves the use of brominated intermediates. americanchemicalsuppliers.com Although not directly involving this compound, this illustrates the utility of bromo-compounds in creating bioactive molecules. The development of chemical probes for studying biological systems, such as those for family VIII bromodomains, also relies on the synthesis of complex molecules where bromine substitution can play a role in achieving specificity. nih.gov

Contributions to Advanced Materials Science and Organic Electronics

The unique electronic properties of conjugated systems like diynes make them attractive for applications in materials science, particularly in the field of organic electronics.

Functional polymers are macromolecules that possess specific, desired properties and functionalities. The synthesis of such polymers often relies on the polymerization of monomers containing reactive groups. This compound, with its terminal bromo group and internal diyne, can be envisioned as a monomer or a precursor to a monomer for creating novel polymers.

For example, the bromine atom can be converted into other functional groups that are amenable to polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled polymerization method that allows for the synthesis of polymers with well-defined architectures and low polydispersity. cmu.edu The diyne unit can also participate in polymerization reactions, such as topochemical polymerization, where the molecules in a crystalline monomer are polymerized in the solid state, often initiated by heat or UV radiation. This can lead to highly ordered, conjugated polymers.

The synthesis of functional polymers for various applications, such as luminescent quantum dots, often involves the use of monomers with specific reactive groups. mdpi.com While not a direct example, this highlights the importance of functionalized building blocks in polymer chemistry.

Conjugated materials, characterized by alternating single and multiple bonds, exhibit interesting electronic and optical properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). academie-sciences.frbldpharm.com The conjugated diyne system within this compound is a key structural motif for such materials.

Polydiacetylenes, which can be formed from the polymerization of diacetylene monomers, are a well-known class of conjugated polymers. They often exhibit thermochromic and solvatochromic properties, changing color in response to temperature or solvent. The long alkyl chain in this compound could influence the self-assembly and packing of the monomers, which in turn affects the properties of the resulting polymer.

While specific optoelectronic devices incorporating polymers derived directly from this compound are not detailed in the available search results, the compound is listed as relevant to electronic materials, including those for OLEDs and self-assembly. chemscene.com This suggests its potential utility in the research and development of new materials for these applications. The synthesis of ladder oligo(p-aniline)s, which are useful in organic electronics, has been accomplished using brominated precursors, demonstrating the role of such compounds in this field. americanchemicalsuppliers.com

| Application Area | Relevant Structural Feature | Potential Role of this compound |

|---|---|---|

| Functional Polymers | Bromo group, Diyne | Monomer or precursor for controlled polymerization (e.g., ATRP). |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated Diyne | Building block for conjugated polymers or oligomers with desired electronic properties. |

| Self-Assembling Materials | Long Alkyl Chain, Diyne | The amphiphilic nature can drive self-assembly into ordered structures. |

| Sensors (e.g., for temperature or solvents) | Polydiacetylene backbone | Potential monomer for creating chromic polydiacetylene-based sensors. |

Emerging Applications in Chemical Biology and Medicinal Chemistry

Chemical biology aims to understand and manipulate biological systems using chemical tools. Medicinal chemistry focuses on the design and synthesis of new pharmaceutical agents. The unique structure of this compound positions it as a compound of interest in these overlapping fields.

The development of molecular probes is a key area of chemical biology. nih.gov These probes are molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function. The bromo-diyne functionality of this compound could be exploited for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction used to label biomolecules. The bromine atom also offers a site for further functionalization to attach reporter groups like fluorophores or affinity tags.

In medicinal chemistry, the search for new drug candidates is ongoing. Polyynes isolated from natural sources have shown a wide range of biological activities, including antibacterial, antiviral, and antitumor effects. academie-sciences.fr Synthetically modified polyynes, such as those that could be derived from this compound, offer the potential to create new compounds with improved potency, selectivity, and pharmacokinetic properties. The long alkyl chain could facilitate membrane permeability, an important factor for drug efficacy. While no specific drug development programs involving this compound are publicly documented, its structural motifs are relevant to the design of new therapeutic agents. atamanchemicals.com

Biological Relevance

Introduction of the Bromine Functionality in Alkyne Systems

Once the polyyne backbone is constructed, the next critical step is the introduction of the bromine atom. This requires methods that are chemoselective for the terminal alkyne C-H bond, leaving the internal conjugated triple bonds intact.

Chemoselective Bromination of Terminal Alkynes to Yield 1-Bromoalkynes

The direct and selective conversion of a terminal alkyne to a 1-bromoalkyne is a crucial transformation. frontiersin.orgfrontiersin.org A highly effective method involves oxidative bromination mediated by a hypervalent iodine reagent. frontiersin.orgfrontiersin.orgnih.govnih.gov Practical and chemoselective approaches have been developed that can be tuned by altering the bromine source. frontiersin.orgfrontiersin.org

Specifically, the use of a (diacetoxyiodo)benzene (B116549) (PIDA) / tetrabutylammonium (B224687) bromide (TBAB) system has been shown to be highly specific for the mono-bromination of terminal alkynes, affording the desired 1-bromoalkynes in good to excellent yields (up to 99%) and with high chemoselectivity. frontiersin.orgfrontiersin.orgnih.gov This method is effective for both aromatic and aliphatic terminal alkynes and proceeds under mild conditions. frontiersin.orgnih.gov The choice of bromide source is critical; for example, switching from TBAB to sodium bromide (NaBr) in the same PIDA system can instead lead to the di-bromination of the alkyne to form a 1,2-dibromoalkene. frontiersin.orgnih.gov

| Reagent System | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| PIDA / TBAB | Terminal Alkyne | 1-Bromoalkyne | High chemoselectivity for mono-bromination. | frontiersin.orgfrontiersin.org |

| PIDA / NaBr | Terminal Alkyne | 1,2-Dibromoalkene | Selectivity shifts to di-bromination. | nih.govnih.gov |

| Chloramine-B / NaBr | Terminal Alkyne | 1-Bromoalkyne | Direct oxidative halogenation under mild conditions. | organic-chemistry.org |

| N-Bromosuccinimide (NBS) / Et₃N | Propiolic Acids | 1-Bromo-1-alkyne | Rapid conversion via a Hunsdiecker-type reaction. | organic-chemistry.org |

Electrochemical Bromofunctionalization of Alkynes

Electrochemical methods represent a sustainable and "green" approach to the bromination of alkynes. mdpi.comresearchgate.net This technique avoids the use of hazardous and corrosive chemical brominating agents by generating the reactive bromine species in situ under controlled conditions. mdpi.comencyclopedia.pub The process typically involves the anodic oxidation of a stable and readily available bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), which can serve as both the bromine source and the supporting electrolyte. mdpi.comresearchgate.netrsc.org

The electrochemically generated bromine can then react with alkynes present in the solution. encyclopedia.pub This method has received significant attention for the dibromination and other bromofunctionalizations of both alkenes and alkynes. mdpi.comresearchgate.net For example, the dibromination of alkynes has been achieved with high efficiency using HBr as the bromide source under electrochemical oxidation conditions, yielding the corresponding trans-dibromides. rsc.org The key advantages of this approach are the reduction of chemical waste and the ability to generate highly reactive species like bromine under safe and controlled parameters without the need for external chemical oxidants. mdpi.com

Dehydrohalogenation Reactions for Alkyne Formation

Dehydrohalogenation is a fundamental and widely used method for constructing alkyne triple bonds. chemistrytalk.orgbyjus.com This elimination reaction involves the removal of two equivalents of a hydrogen halide (HX) from a suitable precursor, typically a vicinal or geminal dihalide. jove.comchemistrysteps.com The reaction proceeds via two successive E2 elimination steps, which requires the use of a very strong base. chemistrytalk.orgjove.com

To synthesize an alkyne, one can start from an alkene, which is first halogenated (e.g., with Br₂) to form a vicinal dihalide. byjus.comlibguides.com This dihalide is then treated with a strong base to induce double dehydrohalogenation. chemistrytalk.org While bases like potassium hydroxide (B78521) (KOH) can effect the first elimination, a much stronger base is usually required to facilitate the second elimination from the intermediate vinyl halide and to avoid isomerization of the triple bond. chemistrysteps.comlibguides.com Sodium amide (NaNH₂) in liquid ammonia is a common and effective choice for this purpose, as it is strong enough to perform the elimination at relatively low temperatures. jove.comlibguides.com For terminal alkynes, the acidity of the sp-hybridized C-H bond means that an excess of the base is often used, forming an acetylide salt which is then protonated during an aqueous workup to give the final product. chemistrysteps.comlibguides.com

Convergent and Divergent Synthetic Pathways to this compound Analogs

The construction of complex molecules like polyyne natural products and their analogs often relies on either bringing pre-functionalized fragments together in a convergent manner or elaborating a common intermediate through divergent steps.

Divergent Synthesis

A notable divergent approach for generating functionalized polyynes utilizes the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. nih.govresearchgate.net This method begins with a substituted dibromoolefin precursor, which undergoes a carbenoid rearrangement to form a lithium acetylide of a conjugated polyyne. nih.govacs.orgnih.gov This key intermediate serves as a branching point for diversification. Trapping this lithium acetylide with various carbon-based electrophiles allows for the in situ formation of a wide range of di- and triynes. nih.govnih.gov

Furthermore, the lithium acetylide can undergo transmetalation to produce corresponding zinc, copper, tin, or platinum acetylides. nih.gov These organometallic intermediates can then participate in subsequent reactions, such as palladium-catalyzed cross-coupling, to yield diaryl polyynes or aryl ynones, demonstrating the divergent power of this one-pot protocol. acs.orgnih.gov This strategy allows for the creation of a library of polyyne analogs from a single, common precursor framework. researchgate.net

Convergent Synthesis

Convergent strategies involve the synthesis of separate fragments of the target molecule, which are then coupled together in the later stages. This approach is particularly advantageous for the synthesis of complex, unsymmetrical polyynes, as it allows for the independent preparation and purification of key building blocks. academie-sciences.fr

A cornerstone of convergent polyyne synthesis is the Cadiot-Chodkiewicz cross-coupling reaction. academie-sciences.fr This reaction facilitates the formation of an unsymmetrical diyne by coupling a terminal alkyne with a 1-haloalkyne, typically a bromoalkyne, using a copper(I) salt catalyst. academie-sciences.frrsc.org This method is fundamental for constructing the core diyne or polyyne structure found in molecules like this compound. The reaction requires a terminal alkyne, an alkynyl halide, and a copper source, often with an amine base. rsc.org

An iterative, convergent strategy for building unsymmetrical polyynes has also been developed. nih.gov This involves a two-step homologation cycle:

A palladium-catalyzed cross-coupling of a starting bromoalkyne with a TIPS-protected terminal acetylene (B1199291).

An in situ, one-pot desilylative bromination. nih.gov

This iterative sequence effectively adds one acetylene unit at a time, providing precise control over the length of the polyyne chain. This method was successfully applied to the total synthesis of (S)-(E)-15,16-dihydrominquartynoic acid, a polyyne natural product, highlighting its utility in creating complex, long-chain structures. academie-sciences.frnih.gov For the synthesis of some natural products, a convergent approach coupling a reactive diyne intermediate with an enyne bromide has been employed to avoid the statistical and low-yield outcomes of other methods. academie-sciences.fr

Table 1: Comparison of Convergent and Divergent Synthetic Strategies for Polyynes

| Feature | Divergent Synthesis (e.g., FBW Rearrangement) | Convergent Synthesis (e.g., Cadiot-Chodkiewicz Coupling) |

| Core Principle | A common intermediate is elaborated into multiple different products. nih.gov | Separately synthesized fragments are joined together late in the synthesis. academie-sciences.fr |

| Key Reaction | Fritsch-Buttenberg-Wiechell (FBW) rearrangement of a dibromoolefin. researchgate.net | Cadiot-Chodkiewicz or Sonogashira cross-coupling of a terminal alkyne and a haloalkyne. academie-sciences.fracademie-sciences.fr |

| Starting Materials | Dibromoolefin precursors. nih.gov | Terminal alkynes and haloalkynes (e.g., bromoalkynes). rsc.org |

| Flexibility | High; allows for the creation of a library of analogs from one precursor. acs.org | High; allows for modular assembly and independent synthesis of complex fragments. academie-sciences.fr |

| Efficiency | Can be performed as a "one-pot" protocol, increasing overall efficiency. nih.gov | Maximizes overall yield by coupling complex, high-value fragments at the end. |

| Application Example | One-pot synthesis and derivatization of di- and triynes. nih.gov | Total synthesis of (E)-15,16-dihydrominquartynoic acid. academie-sciences.frnih.gov |

Microwave-Assisted Organic Synthesis in Polyalkyne Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in modern synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.net By using microwave irradiation, molecules with a dipole moment absorb energy directly, leading to efficient internal heating. organic-chemistry.org This process can result in "superheating" in closed vessels, dramatically accelerating reaction rates, increasing yields, and often leading to cleaner products with fewer side reactions. researchgate.netorganic-chemistry.orgdntb.gov.ua

In polyalkyne chemistry, MAOS has been successfully applied to key C-C bond-forming reactions that are essential for building the polyyne backbone.

Microwave-Accelerated Coupling Reactions:

Glaser-Hay Coupling: This reaction involves the oxidative homocoupling of terminal alkynes to form symmetrical diynes. nih.govwm.edu The application of microwave heating has been shown to decrease reaction times for Glaser-Hay macrocyclizations from 48 hours under thermal conditions to just 1-6 hours. researchgate.net For solid-supported Glaser-Hay reactions, microwave assistance can reduce the reaction time from 16 hours to as little as 10-20 minutes. nih.govwm.edu Studies have found that more polar alkynes, which couple more efficiently with the microwave irradiation, can give higher yields. nih.gov

Cadiot-Chodkiewicz Coupling: This copper-catalyzed heterocoupling of a terminal alkyne with a 1-haloalkyne is crucial for creating unsymmetrical polyynes. rsc.org Microwave irradiation has been shown to significantly accelerate these reactions. mdpi.comagya.info The use of controlled microwave heating can dramatically reduce reaction times and improve the efficiency of copper-catalyzed cross-coupling reactions, which traditionally required high temperatures and long durations. dntb.gov.uaagya.info

Sonogashira Coupling: This palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides is another powerful method for elaborating alkyne structures. Microwave-assisted Sonogashira couplings of aryl halides with terminal alkynes have been achieved in as little as 5-10 minutes, affording good to excellent yields. mdpi.com

The synergistic effect of microwave irradiation with modern catalytic systems provides a greener and more efficient route to complex polyynes. scielo.org.mx The reduction in reaction time, potential for solvent-free conditions, and improved yields make MAOS an attractive methodology for the synthesis of this compound and its analogs. researchgate.netscielo.org.mx

Table 2: Effect of Microwave-Assisted Synthesis on Alkyne Coupling Reactions

| Coupling Reaction | Conventional Heating Time | Microwave-Assisted Time | Key Advantages of MAOS |

| Glaser-Hay (Solid-Supported) | 16 hours | 10-20 minutes | Drastically reduced reaction time, enhanced rates for polar substrates. nih.govwm.edu |

| Glaser-Hay (Macrocyclization) | 48 hours | 1-6 hours | Significant rate acceleration, allows for higher reaction concentrations. researchgate.net |

| Sonogashira Coupling | Several hours | 2-10 minutes | Rapid synthesis, good to excellent yields, tolerates various functional groups. mdpi.com |

| General Copper-Catalyzed Cross-Couplings | Extended time at high temp (150-200 °C) | Minutes | Reduced reaction time, increased yield and efficiency, milder conditions. dntb.gov.uaagya.info |

Challenges and Future Perspectives in the Research of 1 Bromo 4,6 Nonadecadiyne

Development of Green and Sustainable Synthetic Routes for Complex Polyynes

The synthesis of long-chain polyynes has traditionally relied on classical coupling reactions, such as the Glaser, Eglinton, and Cadiot-Chodkiewicz methods. While effective, these reactions often necessitate the use of stoichiometric amounts of copper salts, organic bases, and volatile organic solvents, posing environmental and economic challenges. A primary future challenge is the development of greener and more sustainable synthetic pathways to access molecules like 1-Bromo-4,6-nonadecadiyne.

Future research will likely focus on several key areas of sustainable synthesis:

Recyclable Catalysis: A shift from homogeneous to heterogeneous catalysis is a promising avenue. The development of recyclable catalyst systems, such as metal nanoparticles supported on graphitic carbon or encapsulated in polymers, could significantly reduce metal waste and simplify product purification. nih.gov

Photocatalysis: Visible-light-mediated functionalizations represent a powerful tool for green chemistry, offering new mechanistic pathways for alkyne transformations under mild conditions. Utilizing light as a renewable energy source can drive reactions that might otherwise require harsh thermal conditions, improving energy efficiency and selectivity. researchgate.net

Flow Chemistry: The inherent instability of many polyyne intermediates presents safety and scalability risks in batch reactors. Continuous flow chemistry offers a safer and more efficient alternative by minimizing the volume of reactive species at any given time and allowing for precise control over reaction parameters.

Bio-based Feedstocks: The long alkyl chain of this compound offers an opportunity to incorporate precursors derived from renewable biomass. Investigating synthetic routes that start from fatty acids or other bio-based platform chemicals would drastically improve the sustainability profile of these molecules.

A comparison of potential green synthetic strategies is outlined in the table below.

| Synthetic Strategy | Advantages | Challenges |

| Recyclable Catalysis | Reduced metal waste, simplified purification, catalyst reusability. nih.gov | Catalyst leaching, potential for lower activity compared to homogeneous systems. |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. | Requires specific photocatalysts, potential for side reactions. |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Higher initial equipment cost, potential for clogging with solid byproducts. |

| Bio-based Feedstocks | Reduced reliance on petrochemicals, improved sustainability. | May require multi-step conversions to obtain desired precursors. |

Exploration of Novel Reactivity Modes for Bromo-Diyne Systems

The chemical structure of this compound, with its terminal bromide and internal diyne, offers multiple handles for chemical modification. While classical cross-coupling reactions at the C-Br bond are well-established, significant opportunities lie in exploring the untapped reactivity of the conjugated diyne system.

Future research in this area will likely pursue:

Transition-Metal Catalyzed C-H Functionalization: Conjugated 1,3-diynes are versatile partners in C-H activation reactions, enabling the direct formation of complex annulated products like bis-heterocycles. nih.gov This strategy is highly atom-economical and avoids the need for pre-functionalized starting materials. researchgate.netresearchgate.net

Cycloaddition Reactions: The diyne moiety is a prime candidate for various cycloaddition reactions, including [2+2], [4+2], and [2+2+2] cycloadditions, to construct diverse carbocyclic and heterocyclic scaffolds. wiley-vch.de The use of visible-light photocatalysis can facilitate thermally forbidden [2+2] cycloadditions between alkynes and alkenes, opening new synthetic pathways. researchgate.netnih.gov The high reactivity of strained alkynes in [3+2] cycloadditions, as revealed by computational studies, suggests that inducing strain in the diyne system could unlock novel transformations.

Selective Hydrofunctionalization: The two distinct triple bonds in the diyne system present a challenge and an opportunity for regioselective functionalization. Catalytic methods for hydrofunctionalization, such as hydroamination, hydroboration, and hydrosilylation, could allow for the selective transformation of one alkyne unit, yielding valuable enyne intermediates. mdpi.com

Radical and Electrophilic Additions: The electron-rich triple bonds are susceptible to both radical and electrophilic attack. Radical addition of reagents like HBr in the presence of peroxides can proceed via an anti-Markovnikov pathway, offering complementary reactivity to traditional electrophilic additions. aklectures.comyoutube.com Electrophilic addition of halogens or hydrogen halides typically follows Markovnikov's rule, leading to the formation of vinyl halides. libretexts.orgyoutube.comtib.eu Exploring the selectivity of these reactions on the unsymmetrical diyne core is a key area for investigation.

Bromoboration: Recent studies on the N-directed two-fold bromoboration of diynes with reagents like BBr₃ have shown a novel way to access complex brominated aromatic systems. ed.ac.ukacs.orgnih.govfigshare.com Applying similar strategies to this compound could yield novel boron-containing polycyclic compounds.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A significant challenge in polyyne chemistry is the definitive characterization of these often-unstable molecules and the elucidation of their complex reaction mechanisms. The integration of state-of-the-art spectroscopic and computational methods is crucial for advancing the field.

Future progress will be driven by:

Advanced Spectroscopic Methods:

Raman Spectroscopy: This technique is particularly sensitive to the C≡C triple bonds that form the conjugated backbone of polyynes. Resonance Raman spectroscopy can be used to probe the electronic structure and conjugation pathways within the molecule. oxinst.com The frequency of the diyne Raman signal is highly sensitive to its local environment and conjugation length, making it a powerful tool for characterizing new materials and even for use in bioimaging applications. nih.govresearchgate.netresearchgate.netnih.gov

Scanning Probe Microscopy (SPM): Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) enable the direct visualization of single molecules on surfaces. ox.ac.ukresearchgate.netuni-muenchen.deuniversite-paris-saclay.fr This would allow for the unambiguous structural confirmation of this compound and its reaction products in on-surface synthesis experiments, providing unprecedented insight into their arrangement and electronic properties through Scanning Tunneling Spectroscopy (STS). springernature.com

Computational Chemistry:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are invaluable for mapping potential energy surfaces, identifying transition states, and calculating activation barriers for reactions. chemmethod.com This allows researchers to understand reaction mechanisms at a molecular level, rationalize observed regioselectivity, and predict the feasibility of new, unexplored reaction pathways. ed.ac.uk

Prediction of Properties: Computational methods can predict key electronic and photophysical properties, such as the HOMO-LUMO gap, which are critical for applications in molecular electronics. researchgate.net These theoretical predictions can guide the rational design of new polyyne-based materials with tailored functionalities.

| Technique | Information Gained | Future Application for this compound |

| Raman Spectroscopy | Vibrational modes of C≡C bonds, conjugation length, electronic properties. researchgate.net | Probing the integrity of the diyne core in self-assembled monolayers or polymers. |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of molecular structure on surfaces. researchgate.net | Visualizing the arrangement and on-surface reactions of individual molecules. |

| Density Functional Theory (DFT) | Reaction mechanisms, transition states, electronic structure, simulated spectra. chemmethod.com | Predicting novel reactivity modes and guiding the design of functional materials. |

Expansion of Translational Applications in Diverse Scientific and Technological Fields

The unique combination of a long, insulating alkyl chain, a conductive diyne "wire," and a reactive bromine "anchor" makes this compound a highly promising building block for a range of technological applications. The primary challenge is to translate its interesting molecular properties into functional devices and systems.

Future research should focus on expanding applications in:

Molecular Electronics: Polyynes are considered archetypal molecular wires. bohrium.comchemistryworld.com The long alkyl chain of this compound is ideal for promoting self-assembly into well-ordered monolayers on conductive surfaces, while the terminal bromide can be used to covalently anchor the molecule to electrodes. This makes it a prime candidate for fundamental studies of charge transport in single-molecule junctions. researchgate.netrsc.org

Functional Materials and Polymers: The diyne and bromide functionalities serve as versatile reactive sites for polymerization. Thiol-yne click chemistry, for instance, can be used to create cross-linked polymer networks with tunable mechanical properties. nih.gov Furthermore, the molecule can be used as a precursor for creating novel carbon-rich materials and porous polyphenylene frameworks through reactions like Diels-Alder cycloaddition polymerization. nih.gov

Surface Science: The ability to form self-assembled monolayers (SAMs) on various substrates is critical for modifying surface properties. Alkyne-functionalized surfaces can be further modified via click chemistry to attach a wide range of molecules, including antifouling polymers like polysulfobetaine or poly(ethylene glycol), for applications in biomedical devices and biosensors. mdpi.com

Biomedical Applications: The diyne unit possesses a strong and sharp Raman scattering signal in the "cellular silent region" (1800–2800 cm⁻¹) of the spectrum, where interference from biological molecules is minimal. This makes it an excellent Raman tag for bioorthogonal imaging. nih.gov The long lipid chain could facilitate the integration of this compound into cell membranes, allowing it to function as a probe for dynamic cellular processes.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-4,6-nonadecadiyne, and how can researchers optimize reaction conditions?

- Methodology : Begin with alkyne precursors (e.g., 4,6-nonadecadiyne) and employ bromination strategies using reagents like under radical-initiated conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) and solvent polarity (e.g., ) to minimize side reactions. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Validate purity using (absence of vinyl proton signals at δ 5–6 ppm) and GC-MS .

- Key Considerations : Bromine’s sensitivity to light and moisture requires inert atmospheres (argon/nitrogen) and anhydrous solvents .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use and to confirm the absence of sp-hybridized carbons and verify diyne spacing. Infrared (IR) spectroscopy should show characteristic alkyne C≡C stretches (~2100–2260 cm) and C-Br bonds (~500–600 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (, exact mass: 338.17 g/mol). Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are critical when handling brominated diynes like this compound?

- Methodology : Use fume hoods, nitrile gloves, and lab coats to avoid skin contact. Store in amber vials at 2–8°C under inert gas to prevent degradation. In case of exposure, rinse with copious water and consult safety data sheets (SDS) for emergency measures. Incorporate waste neutralization protocols (e.g., sodium thiosulfate for bromine quenching) .

Advanced Research Questions

Q. How does the reactivity of this compound in cross-coupling reactions compare to mono-alkynes or non-brominated analogs?

- Methodology : Perform Sonogashira or Heck couplings using palladium catalysts (e.g., ) to assess reactivity. Compare yields and regioselectivity with control compounds (e.g., 1-bromononadecane). Use kinetic studies (e.g., variable-temperature NMR) to evaluate steric effects from the diyne motif. Advanced techniques like X-ray crystallography or cryo-electron microscopy can resolve spatial constraints in transition states .

Q. How can researchers resolve contradictions in spectroscopic data for brominated diynes?

- Methodology : Cross-validate conflicting NMR/IR data using 2D techniques (e.g., ) to assign proton-carbon correlations. Perform isotopic labeling (e.g., -enriched precursors) to trace signal origins. For mass spectral anomalies, employ tandem MS/MS to identify fragmentation pathways. Statistically analyze reproducibility across multiple batches to distinguish experimental error from inherent variability .

Q. What computational tools are effective for predicting the electronic properties of this compound?

- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (e.g., absorbance peaks in cyclohexane). Molecular dynamics (MD) simulations can predict solubility parameters and aggregation behavior in solvents. Validate predictions against databases like Reaxys or NIST Chemistry WebBook .

Q. What role does this compound play in studying surface adsorption in material science?

- Methodology : Functionalize carbon nanotubes or graphene oxide with the compound via π-π stacking or covalent bonding. Analyze adsorption kinetics using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR). Compare with non-brominated analogs to quantify halogen-induced van der Waals interactions. Spectroscopic ellipsometry or XPS can characterize surface coverage and bonding modes .

Q. How can researchers design experiments to optimize the synthetic yield of this compound for scalable applications?

- Methodology : Apply factorial design (e.g., Box-Behnken) to test variables: reagent stoichiometry, temperature, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Monitor side products via LC-MS and adjust purification protocols (e.g., gradient elution in HPLC). Collaborate with computational chemists to simulate reaction pathways and energy barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。